4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)-
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Overview
Description
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiazinoquinoxaline core, which is fused with a trimethylphenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce thiazinoquinoxaline derivatives with altered functional groups .
Scientific Research Applications
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinoquinoxaline derivatives, such as:
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)-
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-chlorophenyl)amino)-
Uniqueness
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- is unique due to its specific substitution pattern on the phenyl ring.
Properties
CAS No. |
154371-24-1 |
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Molecular Formula |
C19H16N4OS |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(2,4,6-trimethylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C19H16N4OS/c1-10-8-11(2)15(12(3)9-10)22-19-23-17(24)16-18(25-19)21-14-7-5-4-6-13(14)20-16/h4-9H,1-3H3,(H,22,23,24) |
InChI Key |
ZMTXDOHPHRMTIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2)C |
Origin of Product |
United States |
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